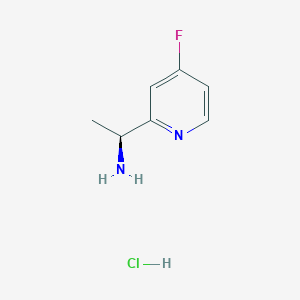

(S)-1-(4-Fluoropyridin-2-YL)ethanamine hcl

Description

BenchChem offers high-quality (S)-1-(4-Fluoropyridin-2-YL)ethanamine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-(4-Fluoropyridin-2-YL)ethanamine hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1956434-76-6 |

|---|---|

Molecular Formula |

C7H10ClFN2 |

Molecular Weight |

176.62 g/mol |

IUPAC Name |

(1S)-1-(4-fluoropyridin-2-yl)ethanamine;hydrochloride |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)7-4-6(8)2-3-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |

InChI Key |

JOKAIRQFJRGXQE-JEDNCBNOSA-N |

Isomeric SMILES |

C[C@@H](C1=NC=CC(=C1)F)N.Cl |

Canonical SMILES |

CC(C1=NC=CC(=C1)F)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

(S)-1-(4-Fluoropyridin-2-YL)ethanamine hcl mechanism of action

This guide details the technical specifications, synthetic utility, and mechanistic role of (S)-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride , a high-value chiral building block used primarily in the discovery and synthesis of next-generation kinase inhibitors (specifically ALK, ROS1, and TRK inhibitors).[1][2]

Executive Summary

-

Compound: (S)-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride[1][2]

-

Role: Chiral Pharmacophore & Metabolic Stability Enhancer.[1][3]

-

Primary Application: Synthesis of ATP-competitive tyrosine kinase inhibitors (TKIs) targeting ALK (Anaplastic Lymphoma Kinase) and ROS1.[1][2][3][4]

-

Significance: This fragment introduces a rigid, chiral "anchor" into drug scaffolds.[1][3] The (S)-configuration ensures precise fit within the ATP-binding pocket (specifically the hydrophobic region under the P-loop), while the fluorine atom blocks metabolic oxidation and modulates the basicity of the pyridine ring.[1][2]

Structural & Chemical Basis

The efficacy of this fragment stems from three distinct structural features that dictate its "Mechanism of Action" within a larger drug molecule:

| Feature | Chemical Function | Biological Consequence (MoA) |

| (S)-Chiral Center | Defines 3D spatial arrangement.[1][2] | Selectivity: Directs the methyl group into a specific hydrophobic sub-pocket (often the "gatekeeper" or solvent-front region), preventing steric clash and increasing affinity compared to the (R)-enantiomer. |

| 4-Fluoro Substituent | Electron-withdrawing group (EWG).[1][2] | Metabolic Stability: Blocks the C4 position from Cytochrome P450-mediated oxidation.[1][2][3] Lowers the pKa of the pyridine nitrogen, reducing non-specific binding and improving membrane permeability (CNS penetration).[1][3] |

| Pyridine Nitrogen | Hydrogen bond acceptor.[1][3] | Hinge Binding: Often serves as a critical H-bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of Met1199 in ALK).[1] |

Mechanism of Action: The Pharmacological Context

While (S)-1-(4-Fluoropyridin-2-yl)ethanamine is a building block, its "mechanism" is realized when it becomes part of a final Active Pharmaceutical Ingredient (API), such as a macrocyclic ALK inhibitor (analogous to Lorlatinib or Repotrectinib).[1][2]

Target Inhibition (ALK/ROS1 Pathways)

The resulting drugs function as ATP-competitive inhibitors .[1][3][4]

-

Binding: The inhibitor enters the ATP-binding pocket of the kinase.[1][3]

-

Anchoring: The (S)-amine moiety (derived from this fragment) forms an amide or ether linkage, positioning the pyridine ring to interact with the kinase hinge region.[1][3]

-

Locking: The chiral methyl group locks the drug into a bioactive conformation, often enabling the formation of a macrocycle.[1][3] This rigidity is crucial for binding to mutant forms of the kinase (e.g., ALK G1202R) where the solvent front is sterically occluded.[1][3]

-

Signal Termination: By preventing ATP binding, the drug inhibits autophosphorylation and downstream signaling (STAT3, AKT, ERK pathways), leading to apoptosis in tumor cells.[1][3]

Pathway Visualization

Figure 1: The translational mechanism from chemical fragment to biological effect.[1] The fragment provides the structural specificity required for the inhibitor to displace ATP.[3]

Synthetic Protocols

Synthesis of the Chiral Amine (Biocatalytic Route)

The most robust method to ensure high enantiomeric excess (ee > 99%) is the biocatalytic transamination of the corresponding ketone.[1][3]

Reagents:

-

Substrate: 1-(4-fluoropyridin-2-yl)ethanone (CAS: Available commercially or synthesized via Friedel-Crafts).[1][2]

-

Enzyme: Omega-Transaminase (ATA-113 or equivalent screening kit).[1][2][3]

Step-by-Step Protocol:

-

Buffer Prep: Prepare 100 mM potassium phosphate buffer (pH 7.5) containing 1 mM PLP.[1][3]

-

Reaction Setup: In a reactor, dissolve 1-(4-fluoropyridin-2-yl)ethanone (10 g) in DMSO (10% v/v final). Add to the buffer solution.

-

Amine Donor: Add Isopropylamine to a final concentration of 1.0 M.

-

Initiation: Add Transaminase enzyme (50 mg/g substrate).[1][3] Incubate at 30°C with orbital shaking (250 rpm) for 24 hours.

-

Workup: Acidify to pH 2 with 6N HCl to quench. Wash with MTBE to remove unreacted ketone.[1][3]

-

Isolation: Basify the aqueous layer to pH 12 with 10N NaOH. Extract the free amine into DCM (3x).[1][3]

-

Salt Formation: Treat the DCM layer with 4M HCl in dioxane. Evaporate to yield (S)-1-(4-Fluoropyridin-2-yl)ethanamine HCl as a white solid.[1][2]

Quality Control: Chiral HPLC Method

To validate the (S)-configuration and purity.[1][3]

| Parameter | Condition |

| Column | Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.[1][2]1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm |

| Expected Result | (S)-isomer elutes first (check specific column COA); ee% should be >98%. |

Comparative Analysis: Why this Fragment?

Researchers choose the 4-fluoropyridine variant over the standard phenyl or non-fluorinated pyridine analogs for specific SAR reasons:

| Fragment Variant | pKa (Approx) | Metabolic Stability | CNS Penetration |

| Phenyl-ethylamine | N/A (Neutral) | Low (prone to oxidation) | Moderate |

| Pyridine-ethylamine | ~5.2 | Moderate | Good |

| 4-F-Pyridine-ethylamine | ~3.5 | High (F blocks site) | Excellent |

Insight: The fluorine atom at position 4 significantly lowers the basicity of the pyridine nitrogen.[1][3] A less basic pyridine is less likely to be protonated at physiological pH, which improves the molecule's lipophilicity (

References

-

Pfizer Inc. (2014).[1][3] Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2,5,11]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1).[1][2][4] Journal of Medicinal Chemistry.

-

Organic Syntheses. (2021). Synthesis of Enantiopure Amines via Biocatalytic Transamination.

-

U.S. Food and Drug Administration (FDA). (2018).[1][3] Lorlatinib (LORBRENA) Prescribing Information & Chemistry Review.

-

Johnson, T. W., et al. (2014).[1][3][4] Structure-Activity Relationships of Macrocyclic ALK Inhibitors. J. Med. Chem., 57(11), 4720–4744.[1][3][4] (Demonstrates the role of chiral amines in macrocyclization).

Sources

The Chiral Pyridylethylamine Scaffold: A Technical Guide to Discovery, Synthesis, and Application

This guide provides an in-depth technical analysis of chiral 1-(2-pyridyl)ethylamine and its derivatives. It is structured to serve researchers requiring actionable synthetic protocols, historical context, and mechanistic insights into this privileged scaffold.

Executive Summary

1-(2-Pyridyl)ethylamine (1-PEA-Py) represents a "privileged scaffold" in medicinal chemistry and asymmetric catalysis. Structurally analogous to the ubiquitous 1-phenylethylamine, the introduction of the pyridine nitrogen confers unique electronic properties—specifically, the ability to act as a bidentate ligand (

While the achiral isomer (2-(2-pyridyl)ethylamine) is the pharmacophore of the histamine agonist Betahistine , the chiral 1-substituted isomer is a critical building block for:

-

Chiral Ligands:

-symmetric ligands for asymmetric hydrogenation. -

Organocatalysts: Chiral thioureas used in non-covalent catalysis.

-

Pharmaceutical Intermediates: Precursors for kinase inhibitors (e.g., FLT3 inhibitors) and GPCR modulators.

This guide details the evolution of its synthesis from classical resolution to modern biocatalysis and provides a validated protocol for its asymmetric production.

Historical Genesis & Synthetic Evolution

The history of chiral pyridylethylamines mirrors the broader trajectory of stereochemistry: moving from waste-generating resolutions to atom-economical catalytic methods.

Phase I: The Classical Resolution Era (Mid-20th Century)

Initially, 1-(2-pyridyl)ethylamine was obtained as a racemate via the reductive amination of 2-acetylpyridine. Isolation of the enantiomers relied on fractional crystallization using chiral acids.[1]

-

Resolving Agent: L-(+)-Tartaric acid is the historical standard.

-

Mechanism: Formation of diastereomeric salts.[2] The pyridine nitrogen and the aliphatic amine both offer protonation sites, but the aliphatic amine is more basic (

vs. Pyridine -

Limitation: Maximum theoretical yield is 50% (without recycling the unwanted enantiomer).

Phase II: The Asymmetric Catalysis Era (1990s–2000s)

The demand for enantiopure ligands drove the development of Asymmetric Transfer Hydrogenation (ATH) .

-

Breakthrough: Application of Noyori-type catalysts (Ru/Rh-arene-diamine complexes).

-

Advantage: The pyridine ring's ability to coordinate with the metal center often enhances stereoselectivity compared to the phenyl analog.

Phase III: The Biocatalytic Era (2010s–Present)

-Transaminases (-

Process: Stereoselective amination of 2-acetylpyridine using an amine donor (e.g., isopropylamine) and a PLP-dependent transaminase.

-

Selectivity: Engineered variants (e.g., from Vitreoscilla stercoraria) can achieve >99% ee.

Comparative Analysis of Synthetic Routes

| Feature | Classical Resolution | Asymmetric Transfer Hydrogenation (ATH) | Biocatalysis ( |

| Source Material | Racemic Amine | 2-Acetylpyridine | 2-Acetylpyridine |

| Chiral Agent | L-(+)-Tartaric Acid (Stoichiometric) | Rh/Ru-TsDPEN (Catalytic) | Engineered Enzyme |

| Yield (Theoretical) | 50% (100% with racemization) | 100% | 100% |

| Enantiomeric Excess | >98% (after recrystallization) | 95–99% | >99% |

| Scalability | High (Low Tech) | High (Industrial) | High (Green Chem) |

Mechanistic Pharmacology & Ligand Design

The "Pyridine Effect" in Chiral Recognition

Unlike the phenyl ring in phenylethylamine (which interacts primarily via

-

In Drug Binding: The pyridine nitrogen can accept a hydrogen bond from receptor residues (e.g., Serine/Threonine in GPCRs), anchoring the chiral center in a specific orientation.

-

In Catalysis: When used as a ligand, the pyridine nitrogen and the amine nitrogen form a rigid 5-membered chelate ring with transition metals (Rh, Ir, Ru). This rigidity transfers the chiral information from the ethyl backbone to the metal center more effectively than monodentate ligands.

Visualization: Classical Resolution Workflow

The following diagram illustrates the logic of the tartaric acid resolution, a self-validating process where optical rotation confirms purity at each step.

Caption: Workflow for the classical resolution of 1-(2-pyridyl)ethylamine using L-(+)-tartaric acid. The process exploits solubility differences between diastereomeric salts.[3]

Validated Experimental Protocol

Protocol: Asymmetric Transfer Hydrogenation (ATH) of 2-Acetylpyridine

Objective: Synthesis of (S)-1-(2-pyridyl)ethylamine with high enantiomeric excess. Method: Rhodium-catalyzed transfer hydrogenation using a chiral diamine ligand.[4]

Reagents & Materials

-

Substrate: 2-Acetylpyridine (1.0 eq)

-

Catalyst Precursor:

(0.5 mol%) -

Chiral Ligand:

-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (1.0 mol%) -

Hydrogen Source: Formic acid / Triethylamine (5:2 azeotropic mixture)

-

Solvent: Dichloromethane (DCM) or Methanol

Step-by-Step Methodology

-

Catalyst Formation (In Situ):

-

In a dry Schlenk flask under nitrogen, dissolve

and -

Stir at room temperature for 30 minutes. The solution will turn from orange to deep red, indicating the formation of the active 16-electron Rh-complex.

-

-

Reaction Initiation:

-

Add 2-Acetylpyridine to the catalyst solution.

-

Slowly add the Formic acid/Triethylamine mixture (HCOOH:Et3N).

-

Critical Control Point: The reaction is exothermic. Maintain temperature at 25–30°C using a water bath to maximize enantioselectivity. Higher temperatures degrade ee.

-

-

Monitoring:

-

Stir for 12–24 hours. Monitor via TLC (SiO2, 10% MeOH in DCM) or GC.

-

Endpoint: Disappearance of the ketone peak.

-

-

Workup & Purification:

-

Quench the reaction by adding water.

-

Basify the aqueous layer to pH > 12 using 1M NaOH (to ensure the amine is deprotonated).

-

Extract with DCM (3 x 20 mL).

-

Dry combined organic layers over anhydrous

. -

Concentrate in vacuo.

-

-

Validation:

-

Determine ee via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10).

-

Expected Result: >95% yield, >90% ee (S-isomer).[5]

-

Mechanistic Diagram (ATH Cycle)

The following diagram details the "Outer-Sphere" mechanism where the metal does not bond directly to the substrate oxygen, but rather transfers a hydride via a concerted transition state.

Caption: Outer-sphere mechanism of Rh-catalyzed Asymmetric Transfer Hydrogenation. The ligand NH and Metal-H act in concert to reduce the C=N/C=O bond.

Applications in Drug Discovery[6]

Chiral Auxiliaries & Organocatalysts

Derivatives of (S)-1-(2-pyridyl)ethylamine are converted into chiral thioureas .[6] These are used to catalyze asymmetric Michael additions and Henry reactions. The pyridine ring provides a secondary coordination site that rigidifies the transition state, often leading to higher stereoselectivity than phenyl-based analogs.

Kinase Inhibitors

The 1-(2-pyridyl)ethyl moiety appears in various patent literature for kinase inhibitors (e.g., FLT3, VEGFR). The chiral center allows the molecule to fit into hydrophobic pockets of the ATP-binding site with high specificity, distinguishing between kinase isoforms.

Histamine Receptor Ligands

While Betahistine is achiral, methylation at the alpha-position (creating 1-(2-pyridyl)ethylamine) alters receptor subtype selectivity. The (S)-isomer typically exhibits higher affinity for H1 receptors compared to the (R)-isomer, demonstrating the stereochemical discrimination of the histamine binding pocket.

References

-

Classical Resolution: U.S. Patent Office. Resolution of Racemic Amines using Tartaric Acid.[2][3][7] (General methodology adapted for pyridine analogs).

-

Asymmetric Hydrogenation: Noyori, R., & Hashiguchi, S. (1997).[4] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research.[8]

-

Biocatalysis: Kroutil, W., et al. (2013).[9] Efficient Synthesis of Chiral Amines Using Omega-Transaminases.[9][10] Organic Process Research & Development.[9][11]

-

Ligand Applications: Chelucci, G. (2006). Pyridine-containing chiral ligands for asymmetric catalysis.[11] Tetrahedron: Asymmetry.[2][3][4][6][11]

-

Chiral Thioureas: Chrzanowski, J., et al. (2025). Thioureas Derived from (S)-1-(2-pyridyl)ethylamine Enantiomer: Synthesis and Applications. ResearchGate.

Sources

- 1. ukessays.com [ukessays.com]

- 2. researchgate.net [researchgate.net]

- 3. ptacts.uspto.gov [ptacts.uspto.gov]

- 4. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

(S)-1-(4-Fluoropyridin-2-YL)ethanamine hcl CAS number 1344539-09-8

An In-Depth Technical Guide to (S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl (CAS: 1344539-09-8)

Executive Summary

(S)-1-(4-Fluoropyridin-2-YL)ethanamine hydrochloride is a chiral fluorinated pyridine derivative, a class of compounds of significant interest in medicinal chemistry and drug discovery.[1] As a bifunctional building block, it incorporates a stereodefined primary amine and a 4-fluoropyridine moiety. This unique combination of features makes it a valuable intermediate for the synthesis of complex heterocyclic scaffolds intended for screening as potential therapeutic agents.[1] The fluorine atom can modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, while the chiral amine provides a key interaction point for biological targets. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, analytical characterization methodologies, and best practices for its safe handling and storage, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The hydrochloride salt form of (S)-1-(4-Fluoropyridin-2-YL)ethanamine enhances its stability and solubility in polar solvents, facilitating its use in various reaction conditions.[1] While comprehensive experimental data for this specific compound is not widely published, its properties can be inferred from structurally related analogs available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 1344539-09-8 | - |

| Molecular Formula | C₇H₉FN₂ · HCl | Inferred |

| Molecular Weight | 176.62 g/mol (as HCl salt) | |

| Appearance | Expected to be a white to off-white solid | [2][3] |

| Purity | Typically supplied at ≥95-98% | [4] |

| Storage | Store in a cool, dry, well-ventilated place under an inert atmosphere.[3] | |

| Solubility | Expected to be soluble in polar solvents like water and methanol.[1] | |

| Stability | The compound is noted to be hygroscopic, as well as air and light sensitive. |

Synthesis and Purification

Proposed Synthetic Pathway

The overall strategy involves the acylation of 4-fluoropyridine, conversion of the resulting ketone to a chiral amine, and final salt formation.

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Fluoro-2-acetylpyridine

-

Dissolve 4-fluoropyridine in anhydrous THF and cool the solution to -78 °C under an inert nitrogen atmosphere.

-

Add n-butyllithium (n-BuLi) dropwise to facilitate lithiation at the 2-position. The causality for this regioselectivity lies in the directing effect of the pyridine nitrogen.

-

After stirring for 1-2 hours, add N-methoxy-N-methylacetamide to the reaction mixture. This Weinreb amide is chosen to prevent over-addition, a common issue with more reactive acylating agents like acid chlorides.

-

Allow the reaction to warm to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Step 2: Asymmetric Synthesis of (S)-1-(4-Fluoropyridin-2-yl)ethanamine This is the critical chirality-inducing step. A robust method is asymmetric reductive amination.

-

Dissolve the 4-fluoro-2-acetylpyridine intermediate in a suitable solvent such as methanol or isopropanol.

-

Add a chiral amine source, such as (S)-α-methylbenzylamine, to form a chiral imine intermediate.

-

Perform catalytic hydrogenation (e.g., using H₂, Pd/C) to reduce the imine. The existing chiral center directs the hydrogenation to stereoselectively form one diastereomer.

-

The chiral auxiliary is then removed via hydrogenolysis to yield the desired (S)-enantiomer of the primary amine.

-

Alternatively, modern enzymatic methods using transaminases can offer high enantioselectivity and are increasingly used in industrial settings for chiral amine synthesis.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified (S)-1-(4-Fluoropyridin-2-yl)ethanamine free base in a dry, non-polar solvent like diethyl ether.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in ether, until precipitation is complete.[5]

-

Collect the resulting white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material.

-

Dry the final product, (S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl, under vacuum.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the final compound, a suite of analytical techniques must be employed. Supplier documentation for analogous compounds confirms the availability of NMR, HPLC, and LC-MS data.[7]

Spectroscopic and Spectrometric Analysis

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the methine proton (CH-NH₂), and the methyl group (CH₃). The coupling patterns and chemical shifts will be influenced by the fluorine substituent.

-

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule.

-

Mass Spectrometry (MS): LC-MS analysis would be used to confirm the molecular weight of the free base (140.16 g/mol ).[8] High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[9]

Chromatographic Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is the standard for assessing chemical purity. Due to the weak UV chromophore of the ethanamine portion, a pre-column derivatization strategy may be necessary for sensitive UV detection.[10]

Protocol: HPLC Analysis with Pre-column Derivatization

This protocol is adapted from a validated method for a structurally similar compound and employs 2,4-dinitrofluorobenzene (DNFB) or a similar agent to create a highly UV-active derivative.[10][11]

-

Sample Preparation: Prepare a standard solution of the analyte in a suitable solvent like methanol.

-

Derivatization:

-

In an HPLC vial, combine an aliquot of the sample solution with a borate buffer (pH ~9.5).[10]

-

Add a solution of DNFB in acetonitrile.

-

Vortex the mixture and incubate at an elevated temperature (e.g., 60 °C) for 30-60 minutes to ensure complete reaction.[10]

-

Cool the vial to room temperature.

-

Inject the derivatized sample into the HPLC system.

-

-

Chiral HPLC: To determine the enantiomeric excess (e.e.%), a specialized chiral HPLC method is required, using a chiral stationary phase column (e.g., polysaccharide-based) to separate the (S) and (R) enantiomers.

Caption: Workflow for HPLC quantification of the target compound.

Typical HPLC Conditions (Reversed-Phase)

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile and Water (with 0.1% TFA or Formic Acid) |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at wavelength suitable for derivative (e.g., 360 nm for DNP) |

| Injection Volume | 10 µL |

Applications in Research and Drug Development

(S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl is not an active pharmaceutical ingredient (API) itself but rather a crucial starting material.[12] Its value lies in its identity as a "building block" for constructing more elaborate molecules.

-

Medicinal Chemistry: The fluoropyridine scaffold is a privileged structure in drug design. The fluorine atom can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and alter the basicity of the pyridine nitrogen, which can be critical for off-target activity or pharmacokinetic properties.[1]

-

Versatile Intermediate: The primary amine serves as a versatile chemical handle for a wide range of transformations, including amidation, reductive amination, and participation in nucleophilic substitution reactions to build larger, more complex drug candidates.[11]

-

Chiral Recognition: The defined (S)-stereochemistry is critical, as biological systems are chiral. Often, only one enantiomer of a drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. Using an enantiopure starting material like this avoids costly and difficult chiral separations later in the synthesis.

For instance, related pyridine-containing compounds have shown promise as potent inhibitors of mycobacterial ATP synthase, a target for developing new treatments for tuberculosis.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for CAS 1344539-09-8 is not publicly available, the hazards can be reliably inferred from SDS for closely related fluorinated amino-pyridines.[13][14][15] This material should be considered hazardous until proven otherwise.[12]

Hazard Identification

Based on analogous compounds, the following hazards are likely:

-

Eye Damage/Irritation: Causes serious eye irritation.[2][14]

-

Respiratory Irritation: May cause respiratory irritation.[14][16]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles with side-shields.[13][14]

-

Ventilation: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[14][16]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[13][16]

-

First Aid:

-

If Inhaled: Remove person to fresh air.[13]

-

If on Skin: Wash with plenty of soap and water.[13]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[13][14]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor.[16]

-

Storage Recommendations

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]

-

Atmosphere: Due to its sensitivity, it is recommended to handle and store this compound under an inert gas like nitrogen or argon.[3]

-

Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[13][16]

References

- Sigma-Aldrich. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- CymitQuimica. (2024). Safety Data Sheet.

- ChemScene. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Benchchem. (n.d.). 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride.

- Sigma-Aldrich. (n.d.). 1-(4-Fluorophenyl)-2-(tetrahydro-2h-pyran-4-yl)ethanamine hydrochloride.

- Fluorochem. (n.d.). 1-(5-FLUOROPYRIDIN-2-YL)ETHANAMINE HCL (CAS 1202070-39-0).

- Sigma-Aldrich. (n.d.). (S)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride.

- Synblock. (n.d.). CAS 1956435-73-6 | (R)-1-(5-Fluoropyridin-3-yl)ethanamine hydrochloride.

- Organic Syntheses. (n.d.). Procedure for synthesis of a related amino acetal.

- Advanced ChemBlocks Inc. (n.d.). (S)-1-(6-chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride.

- Cayman Chemical. (n.d.). PRODUCT INFORMATION.

- Sigma-Aldrich. (n.d.). (R)-1-(2-Fluorophenyl)ethanamine hydrochloride.

- ChemScene. (n.d.). 1-(5-Fluoropyridin-2-yl)ethanamine.

- American Elements. (n.d.). (2-Fluoropyridin-4-yl)methanamine hydrochloride.

- Organic Chemistry Portal. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine.

- Benchchem. (n.d.). HPLC method for quantification of 2-(4-fluorophenyl)-N-methylethanamine.

- ChemicalBook. (2025). (S)-1-(2-Fluorophenyl)ethanamine hydrochloride.

- ThermoFisher Scientific. (n.d.). Novel Analytical Methods to Verify Effectiveness of Cleaning Processes.

- PubChemLite. (n.d.). 1-(2-chloro-3-fluoropyridin-4-yl)ethan-1-amine hydrochloride.

- Journal of Food and Drug Analysis. (n.d.). The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs.

- Fluorochem. (n.d.). 1-(3,5-Difluoropyridin-2-yl)ethanamine hydrochloride.

- ResearchGate. (n.d.). Asymmetric Synthesis of Fluoroamines from Chiral Aziridines.

- Ambeed.com. (n.d.). 1311254-94-0 | (R)-1-(3-Fluoropyridin-2-yl)ethan-1-amine hydrochloride.

- BLDpharm. (n.d.). 1956437-44-7|(S)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Fluoropyridine Hydrochloride.

- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.

- MDPI. (2025). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability.

- eScholarship. (2025). Synthesis and Performance of l‑Tryptophanamide and (S)‑1-(Naphthalen-2′-yl)ethanamine-Based Marfey-Type Derivatives for Am.

Sources

- 1. 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride | 1936131-35-9 | Benchchem [benchchem.com]

- 2. (R)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1168139-43-2 [sigmaaldrich.com]

- 3. (S)-1-(2-Fluorophenyl)ethanamine hydrochloride | 1332832-14-0 [chemicalbook.com]

- 4. (S)-1-(6-chloro-5-fluoropyridin-3-yl)ethan-1-amine hydrochloride 95% | CAS: 2411590-88-8 | AChemBlock [achemblock.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 7. 1956437-44-7|(S)-1-(5-Chloropyridin-2-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. jfda-online.com [jfda-online.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. fishersci.com [fishersci.com]

- 14. chemscene.com [chemscene.com]

- 15. fishersci.com [fishersci.com]

- 16. static.cymitquimica.com [static.cymitquimica.com]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis Using (S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of (S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl in Asymmetric Synthesis

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active molecules.[1] Their ability to impart chirality makes them invaluable tools in asymmetric synthesis, enabling the selective production of a single enantiomer of a target molecule.[2] Among these, (S)-1-(4-Fluoropyridin-2-YL)ethanamine hydrochloride stands out as a versatile and powerful chiral auxiliary. Its unique structural features—a stereogenic center, a coordinating pyridine ring, and an electron-withdrawing fluorine atom—provide a powerful handle for controlling the stereochemical outcome of reactions.

This guide provides an in-depth exploration of the application of (S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl as a chiral auxiliary in asymmetric synthesis. We will delve into the mechanistic principles that govern its stereodirecting influence, provide detailed protocols for its application in the diastereoselective reduction of imines to produce chiral amines, and discuss the methods for its subsequent removal and recovery.

Mechanism of Stereocontrol: A Symphony of Steric and Electronic Effects

The efficacy of (S)-1-(4-Fluoropyridin-2-YL)ethanamine as a chiral auxiliary stems from its ability to create a highly ordered and diastereoselective transition state.[3] When attached to a prochiral substrate, the auxiliary's stereocenter, in concert with the pyridyl group, effectively shields one face of the reactive intermediate. This steric hindrance directs the approach of an incoming reagent to the less hindered face, resulting in the preferential formation of one diastereomer.[4]

The pyridine nitrogen plays a crucial role in this process. It can act as a Lewis base, coordinating to metal ions or other reagents, thereby locking the conformation of the intermediate and enhancing the facial bias.[5] The fluorine atom at the 4-position of the pyridine ring exerts an electron-withdrawing effect, which can modulate the coordinating ability of the pyridine nitrogen and influence the electronic environment of the reactive center.[6]

A key application of this chiral auxiliary is in the diastereoselective reduction of imines. The chiral amine is first condensed with a prochiral ketone or aldehyde to form a chiral imine or enamine. The subsequent reduction of the C=N double bond is then directed by the chiral auxiliary.

Diagram: Proposed Mechanism of Diastereoselective Imine Reduction

Sources

- 1. 用于不对称合成的手性胺 [sigmaaldrich.com]

- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 3. york.ac.uk [york.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Steric and Stereochemical Modulation in Pyridyl- and Quinolyl-Containing Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

The Strategic Application of (S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl as a Chiral Pharmaceutical Intermediate: A Guide for Researchers

Introduction: The Significance of Chiral Fluorinated Pyridine Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms and chiral centers into drug candidates is a widely employed strategy to enhance pharmacological profiles. Fluorine, with its unique electronic properties, can significantly improve metabolic stability, binding affinity, and bioavailability.[1][2] Concurrently, the introduction of chirality is fundamental to achieving stereo-specific interactions with biological targets, often leading to increased potency and reduced off-target effects. The title compound, (S)-1-(4-Fluoropyridin-2-YL)ethanamine hydrochloride, represents a convergence of these critical pharmaceutical attributes. As a chiral, fluorinated pyridine building block, it serves as a valuable intermediate in the synthesis of complex molecular architectures destined for a range of therapeutic targets. This document provides a comprehensive overview of its properties, synthesis, and application in pharmaceutical research and development, with a focus on practical, field-proven protocols.

Physicochemical Properties and Handling

Table 1: Predicted Physicochemical Properties of (S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl

| Property | Predicted Value/Information | Source/Rationale |

| Molecular Formula | C₇H₁₀ClFN₂ | - |

| Molecular Weight | 176.62 g/mol | - |

| Appearance | White to off-white crystalline solid | Analogy to similar amine hydrochlorides. |

| Solubility | Soluble in water, methanol, DMSO | Expected for a hydrochloride salt of a small amine. |

| Storage | Store at 2-8°C under an inert atmosphere | Recommended for chiral amines to prevent degradation and racemization. |

Safety and Handling Precautions:

(S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. As with many amine compounds, it may be corrosive and irritating to the skin, eyes, and respiratory tract. For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis and Stereochemical Control

The asymmetric synthesis of chiral 1-(pyridin-2-yl)ethanamine derivatives is a well-established field, offering several robust strategies to obtain the desired (S)-enantiomer with high optical purity. A plausible and commonly employed synthetic route for (S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl is outlined below. This proposed pathway is based on established methodologies for analogous compounds.

Diagram 1: Proposed Synthetic Pathway

Caption: Proposed synthetic route to (S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl.

Protocol 1: Synthesis of 2-Acetyl-4-fluoropyridine (Precursor)

The synthesis of the key precursor, 2-acetyl-4-fluoropyridine, can be achieved from commercially available 2-amino-4-fluoropyridine.

Step 1: Diazotization and Bromination of 2-Amino-4-fluoropyridine.

-

To a cooled (0-5 °C) solution of 2-amino-4-fluoropyridine in aqueous HBr, add a solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour.

-

Slowly warm the mixture to room temperature and then heat to 60-70 °C until nitrogen evolution ceases.

-

Cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃ or NaOH solution).

-

Extract the product, 2-bromo-4-fluoropyridine, with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Step 2: Palladium-Catalyzed Acetylation of 2-Bromo-4-fluoropyridine.

-

To a solution of 2-bromo-4-fluoropyridine in a suitable solvent (e.g., toluene or THF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and an acetylating agent such as tributyl(1-ethoxyvinyl)tin (for Stille coupling) or acetylboronic acid pinacol ester (for Suzuki coupling).

-

Degas the reaction mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at a temperature appropriate for the chosen coupling reaction (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture, filter off the catalyst, and partition the filtrate between water and an organic solvent.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting 2-acetyl-4-fluoropyridine by column chromatography.

Protocol 2: Asymmetric Synthesis of (S)-1-(4-Fluoropyridin-2-YL)ethanamine

A reliable method for establishing the (S)-stereocenter is through the diastereoselective reduction of a chiral imine.

-

Formation of the Chiral Imine: In a round-bottom flask, dissolve 2-acetyl-4-fluoropyridine and a chiral auxiliary, such as (S)-(-)-1-phenylethylamine, in a suitable solvent like toluene or ethanol. Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid) and heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting ketone is consumed.

-

Diastereoselective Reduction: Cool the solution containing the chiral imine to 0 °C. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The bulky chiral auxiliary will direct the hydride attack to one face of the imine, leading to the preferential formation of one diastereomer.

-

Hydrolysis and Deprotection: After the reduction is complete, quench the reaction with water. Acidify the mixture with aqueous HCl to hydrolyze any remaining imine and to protonate the amine.

-

Work-up and Isolation: Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the chiral auxiliary. Basify the aqueous layer with a strong base (e.g., NaOH) to deprotonate the desired amine. Extract the product into an organic solvent (e.g., dichloromethane). Dry the organic layer and concentrate to obtain the crude (S)-1-(4-Fluoropyridin-2-YL)ethanamine.

-

Salt Formation: Dissolve the crude amine in a suitable solvent like diethyl ether or isopropanol and add a solution of HCl in the same solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain (S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl.

Application in Pharmaceutical Synthesis: Amide Bond Formation

(S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl is a primary amine and thus a key building block for the formation of amide bonds, a ubiquitous linkage in pharmaceutical compounds. The following protocols outline standard procedures for amide coupling reactions.

Diagram 2: General Amide Coupling Workflow

Caption: General workflow for amide bond formation.

Protocol 3: EDC/HOBt Mediated Amide Coupling

This is a widely used and reliable method for forming amide bonds with minimal racemization of chiral centers.

-

Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Cool the solution to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at 0 °C for 30 minutes to form the activated ester.

-

Amine Addition: To the reaction mixture, add a solution of (S)-1-(4-Fluoropyridin-2-YL)ethanamine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq) in the same solvent. Note: If using the hydrochloride salt of the amine, an additional equivalent of base is required.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude amide product by column chromatography on silica gel.

Protocol 4: HATU Mediated Amide Coupling

HATU is a highly efficient coupling reagent, particularly useful for sterically hindered or electron-deficient amines and carboxylic acids.[3][4][5][6][7]

-

Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), HATU (1.1 eq), and a non-nucleophilic base such as DIPEA (3.0 eq) in an aprotic solvent like DMF.

-

Amine Addition: To this solution, add (S)-1-(4-Fluoropyridin-2-YL)ethanamine (1.2 eq).

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress by TLC or LC-MS.

-

Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 3.

Table 2: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Advantages | Disadvantages | Typical Conditions |

| EDC/HOBt | Low cost, minimal racemization, water-soluble byproducts. | Can be slow for hindered substrates. | DCM or DMF, 0 °C to RT. |

| HATU | High reactivity, fast reaction times, effective for hindered substrates. | Higher cost, potential for side reactions if not used correctly. | DMF, RT. |

| SOCl₂/Pyridine | Inexpensive, forms highly reactive acyl chloride. | Harsh conditions, not suitable for sensitive substrates, potential for racemization. | DCM or neat, 0 °C to reflux. |

Characterization and Quality Control

Thorough characterization of (S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl is crucial to ensure its identity, purity, and enantiomeric excess before its use in multi-step syntheses.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the pyridyl protons, the methine proton (CH-NH₂), and the methyl group. The integration of these signals should correspond to the expected number of protons.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule.

-

¹⁹F NMR: The fluorine NMR will show a signal characteristic of a fluorine atom attached to a pyridine ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a molecular ion peak corresponding to the free base of the compound.

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical technique to determine the enantiomeric excess (ee) of the product. A suitable chiral stationary phase should be used to separate the (S) and (R) enantiomers.

-

Melting Point: A sharp melting point is indicative of high purity.

-

Optical Rotation: The specific rotation ([α]D) should be measured and compared to literature values if available, or used as a quality control parameter for batch-to-batch consistency.

Conclusion

(S)-1-(4-Fluoropyridin-2-YL)ethanamine HCl is a strategically important chiral building block for the synthesis of novel pharmaceutical agents. Its fluorinated pyridine core and defined stereochemistry offer medicinal chemists a powerful tool to fine-tune the properties of drug candidates. The synthetic and application protocols outlined in this guide provide a practical framework for researchers to effectively utilize this intermediate in their drug discovery programs. Adherence to rigorous purification and characterization techniques is paramount to ensure the quality and stereochemical integrity of this valuable synthetic intermediate.

References

-

MySkinRecipes. (n.d.). 4-Fluoropyridine hydrochloride. Retrieved February 15, 2024, from [Link].

-

Pharmaceutical Intermediate Supplier. (2026, January 26). 4-Fluoropyridine as a Pharmaceutical Intermediate: Applications and Sourcing. Retrieved February 15, 2024, from [Link].

-

Pharmaceutical Intermediate Supplier. (2025, October 20). 4-Fluoropyridine: Your Premier Pharmaceutical Intermediate Supplier in China. Retrieved February 15, 2024, from [Link].

- Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-434.

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 15, 2024, from [Link].

-

University of Southern Denmark. (2015, November 5). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Retrieved February 15, 2024, from [Link].

-

American Elements. (n.d.). (2-Fluoropyridin-4-yl)methanamine hydrochloride. Retrieved February 15, 2024, from [Link].

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

- Singh, J., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153095.

- Kumar, A., et al. (2022). Process optimization for acid-amine coupling. Current Chemistry Letters, 11(4), 345-352.

- Patsnap. (2018, August 24). Preparation method of 2-amino-4-fluoropyridine.

Sources

- 1. 4-Fluoropyridine hydrochloride [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. hepatochem.com [hepatochem.com]

- 5. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. growingscience.com [growingscience.com]

(S)-1-(4-Fluoropyridin-2-YL)ethanamine hcl as a chiral building block in drug discovery

[1]

Executive Summary

(S)-1-(4-Fluoropyridin-2-yl)ethanamine hydrochloride (CAS: 1202070-39-0, generic ref) represents a specialized "chiral vector" building block. Unlike generic benzylamines, this scaffold incorporates a pyridine nitrogen for hydrogen bond acceptance and a C4-fluorine atom for metabolic blocking and electronic modulation.[1][2]

This guide addresses a critical gap in current literature: the practical handling of 4-fluoropyridine derivatives , which are notoriously distinct from their 3-fluoro or 5-fluoro counterparts due to the lability of the C4-fluorine bond toward nucleophilic aromatic substitution (SNAr). We provide validated protocols to utilize this motif as a bioisostere for (S)-1-(4-fluorophenyl)ethanamine, offering improved solubility and distinct vector geometry for kinase and GPCR targets.

Chemical Profile & Strategic Value[1][2]

Physicochemical Properties

The 4-fluoropyridine core offers a unique electronic profile compared to phenyl or standard pyridine analogs.[1]

| Property | Value / Description | Strategic Implication |

| Structure | (S)-isomer, HCl salt | Defined 3D vector for binding pockets.[1] |

| pKa (Pyridine N) | ~3.5 - 4.0 (Predicted) | Reduced basicity vs. pyridine (pKa 5.[1]2) due to F-withdrawal.[1] |

| LogP | ~1.2 | Lower lipophilicity than phenyl analogs; improves drug-like properties.[1] |

| Electronic Effect | Strong EWG (Fluorine) | Deactivates ring N; activates C4 position for SNAr (Risk).[1] |

| Stability | Hygroscopic / Reactive | CRITICAL: 4-F position is susceptible to hydrolysis/substitution.[1] |

The "Fluorine Effect" in SAR

Incorporating this building block serves three primary medicinal chemistry objectives:

-

Metabolic Blocking: The C4-fluorine blocks the primary site of oxidative metabolism (CYP450 oxidation) often seen in pyridine rings.[1]

-

pKa Modulation: The fluorine atom lowers the pKa of the pyridine nitrogen, reducing the energetic penalty of desolvation upon entering a hydrophobic protein pocket.

-

Conformational Lock: The chiral methyl group (S-configuration) forces the ethylamine chain into a specific vector, often required to access "back-pockets" in kinase enzymes (e.g., ALK, ROS1 inhibitors).

Strategic Application Logic

The following diagram illustrates the decision matrix for selecting this building block over standard alternatives.

Caption: SAR decision tree highlighting the bioisosteric utility of the 4-fluoropyridine scaffold.

Experimental Protocols

WARNING: The 4-Fluoropyridine Liability

Expert Insight: The C4-position of pyridine is highly electrophilic. Unlike 3-fluoropyridine, 4-fluoropyridine derivatives can undergo SNAr reactions with strong nucleophiles (e.g., methoxide, thiols, or even hydroxide at high temperatures).

-

Avoid: Strong bases (NaOH, NaH) in protic solvents at high heat.[1]

-

Preferred: Mild organic bases (DIPEA, TEA) and aprotic solvents (DCM, DMF).

Protocol A: Safe "Free-Basing" of the HCl Salt

The HCl salt is hygroscopic and acidic.[1] Direct use in coupling requires neutralization, but excess strong base can trigger defluorination.[1]

-

Dissolution: Suspend 1.0 eq of (S)-1-(4-Fluoropyridin-2-yl)ethanamine HCl in DCM (10 mL/g).

-

Neutralization: Add 1.1 eq of DIPEA (N,N-Diisopropylethylamine) at 0°C.

-

Why? DIPEA is non-nucleophilic and bulky, minimizing the risk of attacking the C4-fluorine.

-

-

Equilibration: Stir for 15 minutes at 0°C. The solution typically becomes clear.

-

Use: Use this solution directly in the subsequent coupling step. Do not isolate the free base oil if possible, as it is prone to polymerization or degradation upon storage.[1]

Protocol B: Amide Coupling (Kinase Hinge Binder Synthesis)

This protocol couples the chiral amine to a carboxylic acid core (common in kinase inhibitor synthesis) while preserving the C4-fluorine.

Reagents:

-

Carboxylic Acid Core (1.0 eq)

-

(S)-1-(4-Fluoropyridin-2-yl)ethanamine HCl (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq total)

-

Solvent: DMF (anhydrous)

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid and HATU in DMF under N2. Stir for 5 mins.

-

Addition: Add the pre-neutralized amine solution (from Protocol A) or add the solid amine salt followed immediately by the DIPEA.

-

Reaction: Stir at Room Temperature (20-25°C) for 2-4 hours.

-

Critical Control:Do not heat above 40°C. Heat promotes the displacement of the fluorine by the amide oxygen or trace water.

-

-

Work-up: Dilute with EtOAc, wash with saturated NaHCO3 (mild base) and Brine.

-

Avoid: Strong caustic washes (1M NaOH) which can hydrolyze the C4-F.[1]

-

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Chiral Purity Analysis (SFC)

Ensuring the (S)-enantiomer integrity is vital, as racemization can occur under harsh acidic/basic conditions.

-

Method: Supercritical Fluid Chromatography (SFC)

-

Column: Chiralpak AD-H or IG (4.6 x 250 mm, 5 µm)

-

Modifier: 10-20% MeOH with 0.1% Isopropylamine (IPA).[1]

-

Note: The basic additive (IPA) improves peak shape for the basic pyridine nitrogen.[1]

-

-

Flow Rate: 3.0 mL/min[1]

-

Detection: UV at 254 nm.[1]

-

Acceptance Criteria: >98% ee.

Visualizing the Synthesis Workflow

Caption: Operational workflow emphasizing critical control points to prevent defluorination.

References

-

BenchChem. "The Elusive Role of 2-Ethyl-4-fluoropyridine in Medicinal Chemistry."[1][2] BenchChem Application Data. Accessed 2025.[1][3][4][5][6][7]

-

Sigma-Aldrich. "(R)-1-(2-Fluorophenyl)ethanamine hydrochloride Product Sheet."[1] (Analogous handling data).

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1][8] J. Med.[1] Chem. 2018, 61, 5822–5880.[8]

-

Han, J., et al. "Efficient Amidation of Carboxylate Salts with Ammonium Hydrochloride Salts."[1][7] Org.[1][7] Lett. 2025, 27, 1923-1928.[7]

-

ChemScene. "1-(5-Fluoropyridin-2-yl)ethanamine Safety Data." (Analogous safety data).

Disclaimer: This protocol is intended for research use only. The 4-fluoropyridine moiety is chemically distinct from other fluoropyridines; users must validate stability in their specific reaction matrix.[1]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

Application Note: Advanced Strategies for HPLC and LC-MS/MS Analysis of Chiral Amines

Abstract

The enantiomeric purity of amine-based pharmaceuticals is a critical quality attribute (CQA) mandated by regulatory bodies, including the FDA and EMA (ICH Q6A). Chiral amines present unique chromatographic challenges: they are often highly polar, lack distinct chromophores, and exhibit severe peak tailing due to interaction with residual silanols on silica supports. This guide provides a decision-based workflow for selecting between Direct Chiral Separation (using Crown Ether or Immobilized Polysaccharide phases) and Indirect Derivatization (using Marfey’s Reagent). We present optimized protocols for LC-MS/MS compatibility, addressing the specific conflict between the high pH required for amine peak shape and the volatility required for mass spectrometry.

Section 1: Method Selection Strategy

Effective chiral analysis begins with structural interrogation. Do not apply a "one-column-fits-all" approach. Use the following decision matrix to select the optimal workflow.

Decision Matrix (DOT Visualization)

Figure 1: Strategic decision tree for selecting the analytical approach based on amine classification and detection requirements.

Section 2: Direct Chiral Separation (The Gold Standard)

A. Primary Amines: Crown Ether Stationary Phases

Crown ether columns (e.g., Crownpak CR-I(+) or ChiroSil ) are the most selective phases for primary amines.

-

Mechanism: The crown ether forms a "host-guest" inclusion complex. The ammonium ion (

) fits inside the crown cavity, stabilized by hydrogen bonding. -

Critical Requirement: The amine must be protonated. Therefore, acidic mobile phases are mandatory.

Protocol 1: Crown Ether LC-MS Method

-

Column: Crownpak CR-I(+) or ChiroSil RCA(+).

-

Mobile Phase: 80:20 Water:Methanol containing 0.1% to 0.5% (v/v) Trifluoroacetic Acid (TFA) or Perchloric Acid (

).-

Note on MS Compatibility:

is non-volatile and incompatible with MS. TFA causes ion suppression. -

MS Optimization: Use 0.1% Formic Acid if resolution allows. If TFA is required for separation, use a "TFA-Fix" post-column infusion (Propionic acid/Isopropanol) to restore MS sensitivity, or operate in Positive ESI mode where amine signal is naturally high.

-

-

Temperature: Lower temperatures (10°C - 25°C) often improve resolution by stabilizing the inclusion complex.

B. Secondary/Tertiary Amines: Immobilized Polysaccharide Phases

For broader amine classes, immobilized amylose/cellulose derivatives (e.g., Chiralpak IG, IA, IC ) are superior due to their solvent versatility.[1]

-

The Problem: Amines tail severely on these columns at neutral/acidic pH due to silanol interactions.

-

MS-Compatible Buffer: Traditional high-pH additives like Diethylamine (DEA) are non-volatile. You must use Ammonium Bicarbonate (

) .[4]

Protocol 2: High-pH LC-MS for Basic Amines

-

Column: Chiralpak IG (Immobilized Amylose tris(3-chloro-5-methylphenylcarbamate)).[1][5][6]

-

Mobile Phase A: 20 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with Ammonium Hydroxide).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: 40% B to 80% B over 15 minutes.

-

Why this works: The high pH ensures the amine is deprotonated (neutral), reducing silanol interaction and improving peak shape, while the ammonium bicarbonate is fully volatile for ESI-MS.

Section 3: Indirect Analysis via Derivatization (Marfey's Method)

When direct separation fails or sensitivity is insufficient, derivatization with Marfey’s Reagent (FDAA) converts enantiomers into diastereomers, which can be separated on a standard achiral C18 column.

Mechanism: FDAA reacts with the amine group via nucleophilic aromatic substitution. The resulting diastereomers have different physical properties and retention times.

Protocol 3: Marfey’s Derivatization Workflow

-

Preparation: Mix 50 µL of sample (amine) with 100 µL of 1% FDAA (in acetone) and 40 µL of 1M Sodium Bicarbonate (

). -

Incubation: Heat at 40°C for 60 minutes . (Do not overheat, or racemization may occur).

-

Quenching: Stop reaction with 40 µL of 1M HCl (neutralizes pH).

-

Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

-

Elution Order: The L-enantiomer typically elutes before the D-enantiomer when using L-FDAA.

-

Section 4: LC-MS/MS Optimization & Data Summary

To ensure robust quantification, the Mass Spectrometer source parameters must be tuned to the specific mobile phase chemistry.

LC-MS/MS Workflow Diagram (DOT Visualization)

Figure 2: Linear workflow for LC-MS/MS analysis of chiral amines.

Comparative Data Table: Buffer Selection

| Parameter | Ammonium Bicarbonate (pH 9.[4]0) | Formic Acid (0.1%) | TFA (0.1%) |

| Target Column | Immobilized Polysaccharide (IG/IA) | C18 (Marfey's) / Crown Ether | Crown Ether |

| Amine State | Neutral (Free Base) | Protonated | Protonated |

| Peak Shape | Excellent (Sharp, no tailing) | Good (on C18) / Fair (on Chiral) | Excellent (on Crown) |

| MS Signal | High (Positive Mode) | High | Suppressed (Avoid if possible) |

| Volatility | High | High | High |

Section 5: Validation Criteria (ICH Q6A)

According to ICH Q6A guidelines, if the drug substance is a single enantiomer, the other enantiomer is considered an impurity.

-

Limit of Quantitation (LOQ): Must be established for the impurity enantiomer (typically < 0.1%).

-

Resolution (

): A resolution of > 1.5 is required for baseline separation. -

System Suitability: Tailing factor (

) should be < 2.0.

References

-

ICH Q6A Guidelines. Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[7][8][9][10] European Medicines Agency.[7] Available at: [Link]

-

Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IG (Immobilized Column). Available at: [Link]

- Bhushan, R., & Brückner, H. (2004).Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. (Standard Protocol Reference).

-

Regis Technologies. Crown Ether Chiral Stationary Phases Application Guide. Available at: [Link]

-

Espada, A., & Rivera-Sagredo, A. (2003). Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography–mass spectrometry at high pH.[11] Journal of Chromatography A, 987(1-2), 211-220.[11] Available at: [Link]

Sources

- 1. elementlabsolutions.com [elementlabsolutions.com]

- 2. hplc.eu [hplc.eu]

- 3. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]

- 4. chiraltech.com [chiraltech.com]

- 5. thelabstore.co.uk [thelabstore.co.uk]

- 6. Daicel Immobilised CHIRALPAK IG : UVISON.com [uvison.com]

- 7. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. ikev.org [ikev.org]

- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 10. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 11. Ammonium hydrogencarbonate, an excellent buffer for the analysis of basic drugs by liquid chromatography-mass spectrometry at high pH - PubMed [pubmed.ncbi.nlm.nih.gov]

Biocatalytic synthesis of chiral amines for pharmaceuticals

An Application Guide to the Biocatalytic Synthesis of Chiral Amines for Pharmaceuticals

Abstract

Chiral amines are indispensable building blocks in the pharmaceutical industry, with an estimated 40-45% of all commercial pharmaceuticals containing at least one chiral amine moiety.[1][2][3] Traditional chemical synthesis routes often rely on transition-metal catalysts, harsh reaction conditions, and can suffer from poor stereoselectivity, leading to costly and wasteful resolution steps.[2][4][5] Biocatalysis has emerged as a powerful and sustainable alternative, utilizing enzymes to perform highly selective amine synthesis under mild, aqueous conditions.[2][6][7][8][9] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the primary enzyme classes used for this purpose, detailed protocols for their application, and insights into process development for industrial-scale manufacturing.

The Biocatalytic Advantage in Chiral Amine Synthesis

The shift towards green chemistry in pharmaceutical manufacturing is driven by both economic and environmental imperatives. Biocatalysis is at the forefront of this movement, offering several distinct advantages over conventional chemical methods:

-

Exquisite Selectivity: Enzymes operate with unparalleled stereo-, regio-, and chemo-selectivity, often yielding enantiomeric excess (ee) values >99% and eliminating the need for complex protection-deprotection strategies.[5][6]

-

Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous buffers at ambient temperature and pressure, reducing energy consumption and avoiding the safety hazards associated with high-pressure hydrogenations or cryogenic conditions.[5][10]

-

Reduced Environmental Impact: By replacing heavy metal catalysts and volatile organic solvents, biocatalysis significantly reduces hazardous waste streams, contributing to a more sustainable process.[11][12]

-

Process Simplification: The high selectivity of enzymes can lead to shorter, more efficient synthetic routes, as exemplified by the celebrated synthesis of the anti-diabetic drug Sitagliptin.[1][2]

Key Enzyme Classes for Chiral Amine Synthesis

Four major classes of enzymes have been harnessed for the industrial production of chiral amines. The choice of enzyme depends on the desired product (primary, secondary, or tertiary amine), the available starting materials (ketone, aldehyde, or racemic amine), and the specific stereochemistry required.

Transaminases (TAs)

Transaminases (TAs), specifically ω-transaminases (ω-TAs), are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the reversible transfer of an amino group from an amine donor to a carbonyl acceptor.[1][9] They are exceptionally useful for the asymmetric synthesis of primary chiral amines from prochiral ketones.[13][14]

Mechanism of Action: The reaction proceeds via a "ping-pong bi-bi" mechanism. In the first half-reaction, the PLP cofactor accepts the amino group from an amine donor (e.g., isopropylamine, alanine) to form a pyridoxamine-5'-phosphate (PMP) intermediate, releasing a ketone or aldehyde byproduct (e.g., acetone, pyruvate). In the second half-reaction, the PMP intermediate transfers the amino group to the prochiral ketone substrate, forming the chiral amine product and regenerating the PLP cofactor.[15]

Causality in Application:

-

Equilibrium Management: The transamination reaction is reversible, which can limit product conversion. To drive the reaction towards the amine product, a large excess of the amine donor is typically used.[14] Alternatively, removing the ketone byproduct (e.g., using a lactate dehydrogenase to convert pyruvate to lactate) can effectively shift the equilibrium.[16]

-

Amine Donor Selection: Isopropylamine (IPA) is a popular "smart" amine donor because the acetone byproduct is volatile and easily removed. Alanine is another common donor, producing pyruvate.[14]

Caption: Ping-pong mechanism of a transaminase reaction.

Amine Dehydrogenases (AmDHs)

Amine dehydrogenases are NAD(P)H-dependent enzymes that catalyze the asymmetric reductive amination of ketones or aldehydes using ammonia as the amine source.[7][17][18] This approach is highly atom-economical, producing only water as a byproduct.[4][19][20]

Mechanism of Action: The ketone substrate and ammonia first react within the enzyme's active site to form a prochiral imine intermediate. This imine is then stereoselectively reduced by a hydride transfer from the nicotinamide cofactor (NADH or NADPH) to produce the chiral amine.[21]

Causality in Application:

-

Cofactor Regeneration: AmDHs consume one equivalent of the expensive NAD(P)H cofactor per mole of product formed.[22] For the process to be economically viable, an in situ cofactor regeneration system is mandatory.[23][24] This is typically achieved by adding a second enzyme, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), and its corresponding co-substrate (glucose or formate).[4][19][25]

-

pH and Ammonia Concentration: The reaction requires a high concentration of ammonia/ammonium buffer, typically at a pH of 8.2-8.8, to ensure sufficient availability of the ammonia nucleophile and maintain optimal enzyme activity.[4]

Caption: AmDH-catalyzed reductive amination with cofactor regeneration.

Imine Reductases (IREDs) and Reductive Aminases (RedAms)

IREDs and their subclass, RedAms, are also NAD(P)H-dependent enzymes and have become a versatile family of biocatalysts for synthesizing chiral secondary and tertiary amines.[18][21][26]

-

Imine Reductases (IREDs): Catalyze the asymmetric reduction of pre-formed prochiral imines.

-

Reductive Aminases (RedAms): Are particularly powerful as they can catalyze the entire reductive amination process in a single pot, starting from a ketone/aldehyde and a primary or secondary amine.[26][27]

Causality in Application:

-

Convergent Synthesis: RedAms enable a convergent synthesis of complex secondary and tertiary amines by joining two different building blocks (a carbonyl compound and an amine), which is a significant advantage.[26]

-

Cofactor Dependency: Like AmDHs, IREDs and RedAms require a stoichiometric amount of NAD(P)H, making cofactor regeneration essential for preparative-scale synthesis.[18]

Monoamine Oxidases (MAOs)

Monoamine oxidases are primarily used in deracemization strategies to convert a racemic mixture of a chiral amine into a single, desired enantiomer, allowing for a theoretical yield of 100%.[28]

Mechanism of Action: The process involves an enzyme-mediated cycle of repeated enantioselective oxidation followed by non-selective chemical reduction.[6] An engineered MAO (e.g., from Aspergillus niger) selectively oxidizes one enantiomer (e.g., the S-enantiomer) of the racemic amine to the corresponding imine.[28][29] This imine is then non-selectively reduced back to the racemic amine by a chemical reducing agent, such as ammonia borane, present in the reaction mixture.[6] Over time, this cyclic process leads to the accumulation of the non-preferred enantiomer (e.g., the R-enantiomer) in high enantiomeric excess.[30]

Causality in Application:

-

Kinetic Resolution vs. Deracemization: Unlike a simple kinetic resolution which has a maximum yield of 50%, this deracemization process recycles the unwanted enantiomer, making it a much more efficient transformation.

-

Broad Substrate Scope: Through protein engineering, the substrate scope of MAOs has been expanded to include a wide variety of primary, secondary, and tertiary amines, including sterically demanding pharmaceutical intermediates.[3][6][31]

Process Development and Optimization Workflow

Moving from a laboratory-scale discovery to an industrial process requires a systematic workflow encompassing enzyme selection, reaction optimization, and catalyst formulation.

Caption: General workflow for biocatalytic process development.

Enzyme Immobilization

For industrial applications, recovering and reusing the enzyme is critical to process economics.[32][33] Immobilization onto a solid support enhances enzyme stability, simplifies separation from the product, and enables continuous flow processes.[15][33][34]

-

Benefits: Increased operational stability, reusability over multiple cycles, and simplified downstream processing.[32][33][35]

-

Common Supports: Enzymes can be immobilized on various carriers, such as chitosan beads, epoxy resins, or silica, through methods like covalent attachment or adsorption.[15][33][34] Co-immobilizing multiple enzymes, such as an AmDH and a GDH for cascade reactions, can further increase efficiency.[35]

Application Protocols

Protocol 1: High-Throughput Screening of a Transaminase Kit

Objective: To identify a suitable ω-TA from a commercial screening kit for the asymmetric synthesis of a target chiral amine from its corresponding prochiral ketone.

Materials:

-

Codex® ATA Screening Kit or similar commercial kit (containing various (R)- and (S)-selective ω-TAs).[1]

-

Prochiral ketone substrate (e.g., acetophenone as a model).

-

Isopropylamine (IPA) as the amine donor.

-

Pyridoxal-5'-phosphate (PLP) solution (e.g., 50 mM).

-

Potassium phosphate buffer (100 mM, pH 7.5-8.5).

-

DMSO (for substrate stock solution).

-

96-well microtiter plates.

-

Plate shaker with temperature control.

-

Quenching solution (e.g., 1 M NaOH).

-

Extraction solvent (e.g., ethyl acetate).

-

Analytical instrument: Chiral GC or HPLC with a suitable chiral column.

Procedure:

-

Prepare Stock Solutions:

-

Substrate Stock: Prepare a 200 mM solution of the prochiral ketone in DMSO.

-

Amine Donor/Cofactor Stock: Prepare a solution in buffer containing 1.5 M IPA and 2 mM PLP.

-

-

Reaction Setup (per well):

-

To each well of the 96-well plate, add 5-10 mg of the lyophilized TA enzyme powder.

-

Add 180 µL of the Amine Donor/Cofactor stock solution.

-

Initiate the reaction by adding 20 µL of the Substrate Stock solution. Final concentrations will be approximately: 10 mM substrate, 0.75 M IPA, 1 mM PLP, and 10% v/v DMSO.[1]

-

Include a negative control well with no enzyme.

-

-

Incubation: Seal the plate and incubate at 30-40 °C with vigorous shaking (e.g., 600-800 rpm) for 24 hours.

-

Workup:

-

Quench the reaction by adding 20 µL of 1 M NaOH to each well.

-

Add 200 µL of ethyl acetate to each well, seal, and shake vigorously for 10 minutes to extract the product.

-

Centrifuge the plate to separate the layers.

-

-

Analysis:

-

Carefully transfer the organic layer to a new plate or vials for analysis.

-

Determine the % conversion and the enantiomeric excess (% ee) of the amine product using a pre-calibrated chiral GC or HPLC method.

-

Interpreting Results: The ideal "hit" is an enzyme that provides both high conversion (>90%) and high enantioselectivity (>99% ee) for the desired (R)- or (S)-amine.

Protocol 2: Preparative Scale Synthesis with AmDH and FDH Cofactor Regeneration

Objective: To synthesize a chiral amine on a gram scale using an amine dehydrogenase coupled with a formate dehydrogenase for NADH regeneration.

Materials:

-

Amine Dehydrogenase (AmDH) (e.g., engineered AmDH from Geobacillus kaustophilus).[17]

-

Formate Dehydrogenase (FDH).

-

NAD+ (catalytic amount).

-

Prochiral ketone substrate (e.g., 5 grams).

-

Ammonium formate (buffer, nitrogen source, and co-substrate).[4]

-

pH meter and controller (or regular monitoring).

-

Jacketed reaction vessel with overhead stirring and temperature control.

Procedure:

-

Reaction Setup:

-

In the reaction vessel, prepare a 1 M ammonium formate buffer and adjust the pH to 8.5.[4] The total volume should be calculated to achieve a final substrate concentration of 50-100 mM.

-

Dissolve the NAD+ to a final concentration of 1 mM.

-

Add the FDH and AmDH enzymes. The optimal ratio of the two enzymes should be determined in small-scale trials, but a 1:1 or 1.5:1 activity ratio (FDH:AmDH) is a good starting point.

-

Bring the solution to the optimal temperature (e.g., 30-35 °C).

-

-

Reaction Initiation and Monitoring:

-

Dissolve the ketone substrate (5 g) in a minimal amount of a water-miscible co-solvent like isopropanol or DMSO if necessary, and add it to the reactor to start the reaction.

-

Maintain the pH at 8.5 throughout the reaction. The conversion of formate to CO2 will cause the pH to rise, so controlled addition of a dilute acid (e.g., formic acid) may be necessary.

-

Monitor the reaction progress by taking small aliquots over time (e.g., every 1-2 hours). Analyze for substrate depletion and product formation by HPLC or GC.

-

-

Workup and Isolation:

-

Once the reaction has reached completion (>99% conversion), stop the stirring and heating.

-

Adjust the pH of the reaction mixture to >11 with NaOH to ensure the amine product is in its free base form.

-

Extract the product with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate (3 x vessel volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chiral amine.

-

Purify the product further by distillation or crystallization if required.

-